

N-2-Hydroxyethyl-val-leu-anilide chemical properties

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Compound of Interest

Compound Name: *N-2-Hydroxyethyl-val-leu-anilide*

Cat. No.: *B065060*

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An In-depth Technical Guide on the Chemical Properties of **N-2-Hydroxyethyl-val-leu-anilide**

This technical guide provides a comprehensive overview of the known chemical and physical properties of **N-2-Hydroxyethyl-val-leu-anilide**. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the characteristics and potential applications of this N-substituted dipeptide anilide.

Core Chemical Properties

N-2-Hydroxyethyl-val-leu-anilide is a dipeptide derivative with the systematic name (2S)-2-[[[(2S)-2-(2-hydroxyethylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide. Its structure incorporates a hydroxyethyl group on the N-terminus of a valine-leucine dipeptide, with the C-terminus modified as an anilide.

Physicochemical Data

A summary of the available quantitative data for **N-2-Hydroxyethyl-val-leu-anilide** is presented in the table below. It is important to note that some of these properties are predicted based on computational models due to the limited availability of experimental data in the public domain.

Property	Value	Source
CAS Number	194351-53-6	Guidechem, ChemicalBook
Molecular Formula	C ₁₉ H ₃₁ N ₃ O ₃	Guidechem
Molecular Weight	349.475 g/mol	Guidechem
Melting Point	119 °C	ChemicalBook
Boiling Point (Predicted)	607.6 ± 45.0 °C	ChemicalBook
Density (Predicted)	1.099 ± 0.06 g/cm ³	ChemicalBook
pKa (Predicted)	13.71 ± 0.70	ChemicalBook
Solubility	Slightly soluble (1 g/L at 25 °C)	Guidechem

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of **N-2-Hydroxyethyl-val-leu-anilide** are not readily available in published literature. However, based on established methods for the synthesis of N-substituted peptides, a plausible synthetic approach would involve solid-phase peptide synthesis (SPPS).

General Solid-Phase Synthesis of N-2-Hydroxyethyl-val-leu-anilide

This protocol describes a general procedure for the synthesis of **N-2-Hydroxyethyl-val-leu-anilide** on a solid support, such as a Rink Amide resin, which upon cleavage yields a C-terminal amide.

Materials:

- Rink Amide resin
- Fmoc-Leu-OH
- Fmoc-Val-OH

- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure®
- Piperidine solution (20% in DMF)
- 2-Bromoethanol
- Diisopropylethylamine (DIPEA)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
- First Amino Acid Coupling (Leucine): Couple Fmoc-Leu-OH to the deprotected resin using DIC and OxymaPure® as coupling reagents in DMF. Allow the reaction to proceed for 2 hours. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). Wash the resin with DMF and DCM.
- Fmoc Deprotection: Remove the Fmoc group from the leucine residue using 20% piperidine in DMF. Wash the resin as described previously.
- Second Amino Acid Coupling (Valine): Couple Fmoc-Val-OH to the deprotected leucine residue using the same coupling procedure as in step 3. Wash the resin.
- Fmoc Deprotection: Remove the Fmoc group from the valine residue. Wash the resin.

- **N-Alkylation (Hydroxyethylation):** To the deprotected N-terminal valine, add a solution of 2-bromoethanol and DIPEA in DMF. Allow the reaction to proceed overnight. Wash the resin thoroughly with DMF and DCM.
- **Final Wash and Drying:** Wash the resin with DCM and dry under vacuum.
- **Cleavage and Deprotection:** Treat the dried resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove any side-chain protecting groups.
- **Precipitation and Purification:** Precipitate the crude peptide in cold diethyl ether. The crude product can then be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Analytical Methods for Characterization

The identity and purity of the synthesized **N-2-Hydroxyethyl-val-leu-anilide** can be confirmed using the following analytical techniques:

- **Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):** To assess the purity of the final product.
- **Mass Spectrometry (MS):** To confirm the molecular weight of the compound.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** To elucidate the chemical structure of the molecule.

Biological Activity and Signaling Pathways

As of the current literature, there is no specific information available regarding the biological activity or the mechanism of action of **N-2-Hydroxyethyl-val-leu-anilide**. While it is classified as a polypeptide that could be identified through peptide screening for protein interactions, no studies have been published detailing its specific biological targets or its involvement in any signaling pathways. Further research is required to determine the pharmacological profile of this compound.

Visualizations

Experimental Workflow for Solid-Phase Peptide Synthesis

The following diagram illustrates a generalized workflow for the solid-phase synthesis of a dipeptide, which is applicable to the synthesis of **N-2-Hydroxyethyl-val-leu-anilide**.



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Caption: General workflow for solid-phase peptide synthesis.

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